4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” is a complex organic compound that features multiple functional groups, including an imidazo[1,2-b]pyridazine moiety, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions.
- Introduction of the thiophene ring via cross-coupling reactions.
- Attachment of the piperidine ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Biochemical Research: Useful as a probe or tool compound in biochemical assays.
Industry
Chemical Manufacturing:
Pharmaceuticals: Use in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules featuring thiophene rings with various functional groups.
Piperidine Derivatives: Compounds with piperidine rings and different substituents.
Uniqueness
“4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20N4O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H20N4O3S2/c1-13-2-5-17(25-13)26(22,23)20-9-6-14(7-10-20)12-24-16-4-3-15-18-8-11-21(15)19-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
InChI Key |
BHHOJRLIIJFQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.